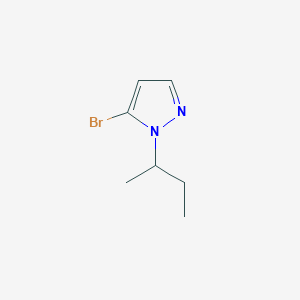

5-Bromo-1-(butan-2-YL)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11BrN2 |

|---|---|

Molecular Weight |

203.08 g/mol |

IUPAC Name |

5-bromo-1-butan-2-ylpyrazole |

InChI |

InChI=1S/C7H11BrN2/c1-3-6(2)10-7(8)4-5-9-10/h4-6H,3H2,1-2H3 |

InChI Key |

DSCUTNWGFCADCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=CC=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1 Butan 2 Yl 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-1-(butan-2-YL)-1H-pyrazole

Retrosynthetic analysis of this compound allows for the identification of logical bond disconnections and the formulation of viable synthetic pathways. Two primary strategic disconnections are considered for this target molecule.

The first strategy involves disconnection of the exocyclic bonds to the pyrazole (B372694) core: the C5-Br bond and the N1-C(butan-2-yl) bond. This approach leads back to a parent pyrazole ring, suggesting a synthesis that involves the N-alkylation of a 5-bromopyrazole intermediate or the bromination of a 1-(butan-2-yl)-1H-pyrazole precursor. This pathway relies on the functionalization of a pre-formed pyrazole ring.

A second, more fundamental strategy involves the disconnection of the pyrazole ring itself, which is characteristic of classical cyclocondensation approaches. This retrosynthesis breaks the N1-C5 and C3-N2 bonds, leading to two key building blocks: butan-2-ylhydrazine and a 1,3-dicarbonyl compound or a synthetic equivalent. The bromine atom could be incorporated either on the 1,3-dicarbonyl precursor prior to cyclization or introduced onto the pyrazole ring after its formation.

These two distinct retrosynthetic approaches form the basis for the classical and modern synthetic methodologies discussed in the following sections.

Classical Synthetic Approaches for Pyrazole Ring Formation Applied to this compound Precursors

Classical methods for pyrazole synthesis have long been established and primarily rely on the condensation of bifunctional starting materials.

Cyclocondensation Reactions Utilizing Hydrazines and 1,3-Diketones/β-Keto Esters with Bromination Strategies

The most prevalent classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. conicet.gov.ar

Two main pathways can be envisioned for the synthesis of this compound using this method:

Pathway A: Cyclocondensation followed by Bromination: This route involves the initial reaction of butan-2-ylhydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetaldehyde or a β-keto ester, to form 1-(butan-2-yl)-1H-pyrazole. A significant challenge in this approach is regioselectivity. The reaction between an unsymmetrical hydrazine like butan-2-ylhydrazine and a non-symmetrical 1,3-diketone can yield a mixture of two regioisomeric pyrazoles. Research has shown that the choice of solvent can dramatically influence this regioselectivity; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can favor the formation of one isomer over the other. nih.gov The subsequent step would be the bromination of the resulting 1-(butan-2-yl)-1H-pyrazole to install the bromine atom at the C5 position.

Pathway B: Cyclocondensation with a Brominated Precursor: This alternative involves using a pre-brominated 1,3-dicarbonyl compound, such as 3-bromo-2,4-pentanedione, which would react with butan-2-ylhydrazine. This strategy secures the bromine at the correct position from the outset. However, the issue of regioselectivity concerning the placement of the N-(butan-2-yl) group remains. The reaction could potentially yield both 5-bromo-1-(butan-2-yl)- and 3-bromo-1-(butan-2-yl)-pyrazoles.

Table 1: Examples of Regioselectivity in Knorr Pyrazole Synthesis

| Hydrazine | 1,3-Diketone | Conditions | Major Regioisomer | Minor Regioisomer | Ref |

|---|---|---|---|---|---|

| Methylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione | EtOH, rt | 1-Methyl-3-(trifluoromethyl)pyrazole | 1-Methyl-5-(trifluoromethyl)pyrazole | nih.gov |

| Methylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione | TFE, rt | 1-Methyl-3-(trifluoromethyl)pyrazole | 1-Methyl-5-(trifluoromethyl)pyrazole (higher ratio) | nih.gov |

This table presents analogous reactions to illustrate the principle of regioselectivity.

Regioselective Functionalization Techniques for Pyrazole Ring Bromination

For Pathway A described above, the regioselective bromination of the 1-(butan-2-yl)-1H-pyrazole intermediate is a critical step. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to the electronic nature of the heterocycle. However, achieving bromination at the C5 position is feasible under specific conditions.

The directing effect of the N1-substituent and the reaction conditions play a crucial role. The use of brominating agents such as N-bromosuccinimide (NBS) or bromine in various solvents can lead to different product distributions. In some cases, direct C5 lithiation followed by quenching with an electrophilic bromine source can provide a highly regioselective route to the 5-bromo derivative. A novel synthesis for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been developed, which features a selective Sandmeyer reaction on the corresponding diaminopyrazole, showcasing an alternative strategy to introduce bromine at a specific position. masterorganicchemistry.com

Table 2: Examples of Pyrazole Bromination

| Pyrazole Substrate | Brominating Agent | Position of Bromination | Ref |

|---|---|---|---|

| 1H-Pyrazole | Br₂ / H₂O | 4-Bromopyrazole | mdpi.com |

| 1-Phenylpyrazole | NBS / CCl₄ | 4-Bromo-1-phenylpyrazole | mdpi.com |

This table illustrates common outcomes of pyrazole bromination.

Modern Synthetic Routes and Methodological Advancements for this compound

Modern synthetic organic chemistry offers more sophisticated and often more efficient and selective methods for the construction of complex molecules like this compound.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Bromination or Installation of Butan-2-yl Group

Transition-metal catalysis has become a powerful tool for forming C-N and C-Br bonds with high selectivity.

Installation of the Butan-2-yl Group: A modern approach to installing the N-substituent involves the N-alkylation of 5-bromopyrazole. While traditional SN2 reactions using 2-bromobutane (B33332) and a base are possible, they can sometimes be low-yielding or require harsh conditions. A milder, more recent method involves the Brønsted acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles. nih.gov This method avoids strong bases and has been shown to be effective for various N-alkyl pyrazoles, with steric factors often controlling the regioselectivity in unsymmetrical pyrazoles. nih.gov

Catalytic Bromination: As an alternative to classical electrophilic bromination, transition-metal-catalyzed C-H functionalization has emerged as a state-of-the-art method for direct C-H bromination. These reactions can offer different regioselectivity profiles compared to classical methods, often guided by the use of a directing group. The pyrazole's N2 atom can itself act as a directing group to guide a metal catalyst to the C5 position for C-H activation and subsequent bromination.

Table 3: Examples of Transition-Metal-Catalyzed Pyrazole Functionalization

| Pyrazole Substrate | Reagent | Catalyst | Product | Ref |

|---|---|---|---|---|

| 1-Phenylpyrazole | Aryl Halide | Pd(OAc)₂ | C5-Arylated Pyrazole | rsc.org |

| Pyrazole | Alkyl Halide | CuI | N-Alkylated Pyrazole | nih.gov |

This table showcases analogous catalytic reactions for pyrazole functionalization.

Flow Chemistry and Continuous Processing Applications in this compound Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability and automation. ucl.ac.uk The multi-step synthesis of a substituted pyrazole like the target compound is well-suited for a telescoped flow process.

A potential continuous flow synthesis could be designed as a multi-step sequence without the need to isolate intermediates. For instance, an aniline (B41778) could be converted to a hydrazine derivative in an initial reactor module, which then flows into a second module to react with a 1,3-dicarbonyl compound to form the pyrazole ring. A subsequent in-line module could then perform the bromination or N-alkylation step. Such integrated systems, sometimes referred to as "synthesis machines," allow for the rapid production of compound libraries or the scale-up of a specific target. ucl.ac.uk The safe handling of potentially hazardous intermediates, such as hydrazines or diazo compounds, is a key advantage of continuous flow technology. ucl.ac.uk

Table 4: Comparison of Batch vs. Flow Synthesis for Heterocycle Formation

| Reaction | Method | Reaction Time | Yield | Ref |

|---|---|---|---|---|

| Pyrazole Synthesis | Batch | 9 hours | ~85% | |

| Pyrazole Synthesis | Flow | 16 minutes | ~85% | |

| Indazole Synthesis | Batch | >12 hours | 45% |

This table illustrates the potential advantages of flow chemistry in analogous heterocyclic syntheses.

In-depth Analysis of this compound Synthesis Remains Elusive in Scientific Literature

A thorough review of scientific databases and chemical literature reveals a significant lack of specific research focused on the synthesis of the compound This compound . Despite the importance of pyrazole derivatives in various fields, including pharmaceuticals and materials science, detailed methodologies, green chemistry applications, and reaction optimization studies for this particular molecule are not publicly available.

The pyrazole ring is a common scaffold in medicinal chemistry, and numerous general methods for its synthesis and functionalization have been developed. These often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor. Subsequent N-alkylation and bromination are standard transformations to achieve structures like the one .

However, the specific combination of a 5-bromo substituent and a 1-(butan-2-yl) group presents unique synthetic challenges. The alkylation of an NH-pyrazole with 2-bromobutane can lead to a mixture of N1 and N2 isomers, requiring careful separation and characterization. Furthermore, the direct bromination of a 1-substituted pyrazole typically occurs at the 4-position due to electronic effects within the aromatic ring. Achieving selective bromination at the 5-position often necessitates a multi-step strategy, potentially starting from a pre-brominated precursor or utilizing advanced directed metallation techniques.

While extensive research exists on the topics outlined in the user's request for other pyrazole derivatives, the strict focus on "this compound" cannot be fulfilled based on the currently accessible scientific literature. There are no specific papers detailing the following for this exact compound:

Advanced Spectroscopic and Spectrometric Elucidation Methodologies for 5 Bromo 1 Butan 2 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Strategies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular framework of 5-Bromo-1-(butan-2-YL)-1H-pyrazole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the atomic arrangement.

Application of 1D NMR (¹H, ¹³C) for Core Structure Confirmation

The initial confirmation of the core structure of this compound is achieved through 1D ¹H and ¹³C NMR spectroscopy. The proton (¹H) NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments.

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the protons of the butan-2-yl substituent. The pyrazole protons, H-3 and H-4, typically appear as doublets in the aromatic region due to mutual coupling. The protons of the butan-2-yl group will present more complex splitting patterns, including a multiplet for the methine proton (CH), a multiplet for the methylene (B1212753) protons (CH₂), a doublet for the terminal methyl group (CH₃), and a triplet for the other terminal methyl group (CH₃).

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are characteristic of a five-membered aromatic heterocycle, with the carbon bearing the bromine atom (C-5) being significantly shifted. The carbons of the butan-2-yl group will appear in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.58 | d | 2.4 | 1H | H-3 |

| 6.35 | d | 2.4 | 1H | H-4 |

| 4.45 | m | - | 1H | N-CH |

| 1.90 | m | - | 2H | CH₂ |

| 1.45 | d | 6.8 | 3H | CH-CH₃ |

| 0.88 | t | 7.4 | 3H | CH₂-CH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 142.1 | C-3 |

| 112.5 | C-4 |

| 128.9 | C-5 |

| 58.7 | N-CH |

| 29.8 | CH₂ |

| 20.1 | CH-CH₃ |

| 10.9 | CH₂-CH₃ |

Utilization of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis of the Butan-2-yl Moiety

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for unambiguously establishing the connectivity of atoms within the butan-2-yl moiety and its attachment to the pyrazole ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the butan-2-yl group, COSY correlations would be observed between the N-CH proton and both the CH₂ and CH-CH₃ protons, as well as between the CH₂ protons and the CH₂-CH₃ protons. This confirms the sequence of protons in the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal in the butan-2-yl group, for instance, linking the signal at 4.45 ppm to the carbon at 58.7 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the N-CH proton of the butan-2-yl group and the C-5 and C-3 carbons of the pyrazole ring, unequivocally confirming the point of attachment of the alkyl substituent to the nitrogen atom. Correlations within the butan-2-yl chain further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and through-space proximity of protons. For the chiral center in the butan-2-yl group, NOESY can help to understand the preferred spatial arrangement of the substituent relative to the pyrazole ring.

Advanced NMR Pulse Sequences for Detailed Conformational Studies (e.g., ROESY)

For a more in-depth analysis of the conformational dynamics, particularly concerning the rotation around the N-C bond connecting the butan-2-yl group to the pyrazole ring, advanced NMR pulse sequences like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed. ROESY is particularly useful for molecules of intermediate size where the NOE (Nuclear Overhauser Effect) might be close to zero. It provides through-space correlations similar to NOESY and can reveal the preferred conformation of the flexible butan-2-yl substituent.

Mass Spectrometric Approaches for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₁BrN₂), the experimentally measured exact mass of the molecular ion ([M]⁺ or [M+H]⁺) would be compared to the theoretically calculated mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by two mass units.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [C₇H₁₁⁷⁹BrN₂ + H]⁺ | 219.0233 | 219.0231 |

| [C₇H₁₁⁸¹BrN₂ + H]⁺ | 221.0212 | 221.0210 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable insights into the molecular structure and aids in its confirmation.

The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation would be the loss of the butan-2-yl group as a radical or a carbocation. Another expected fragmentation is the cleavage of the pyrazole ring. The bromine atom can also be lost as a radical. Studying these fragmentation patterns helps to piece together the molecular structure.

Table 4: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| 219.0231 / 221.0210 | 163.9662 / 165.9641 | C₄H₉ (Butan-2-yl radical) |

| 219.0231 / 221.0210 | 139.9439 | Br (Bromine radical) |

| 163.9662 / 165.9641 | 82.9897 | C₃H₂N₂ (Pyrazole ring fragment) |

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present within a molecule by probing its vibrational modes. In the case of this compound, these spectroscopic methods provide a detailed fingerprint of the molecule, allowing for the characterization of both the pyrazole ring and the butan-2-yl substituent.

When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, a process that occurs only when there is a change in the dipole moment during the vibration. Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule's electron cloud during vibration. youtube.comwiley-vch.de Consequently, some vibrational modes may be active in IR, some in Raman, and some in both, providing complementary information. youtube.com

The IR spectrum is typically recorded in the range of 4000–400 cm⁻¹, while the Raman spectrum is also analyzed within a similar wavenumber range. nih.govresearchgate.net The spectrum can be divided into two main regions: the functional group region (4000–1250 cm⁻¹) and the fingerprint region (1250–675 cm⁻¹). libretexts.org The former is characterized by absorptions corresponding to specific bond stretches, while the latter contains complex vibrations that are unique to the molecule as a whole. libretexts.org

Vibrational Mode Assignment Pertaining to Pyrazole Ring and Butan-2-yl Substituent

The vibrational spectrum of this compound is a composite of the vibrational modes of the pyrazole ring and the butan-2-yl group. The assignment of these bands can be made by comparison with known data for pyrazole derivatives and alkyl compounds. mdpi.comderpharmachemica.com

Pyrazole Ring Vibrations:

The pyrazole ring exhibits several characteristic vibrational modes. The C-H stretching vibrations of the pyrazole ring are typically observed in the region of 3100-3200 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the ring are coupled and give rise to strong bands in the 1500-1600 cm⁻¹ region. derpharmachemica.com The N-N stretching vibration is expected to appear in the spectrum as well. Ring deformation vibrations are typically found at lower frequencies. derpharmachemica.com The presence of a bromine atom on the pyrazole ring will also influence the vibrational frequencies, with the C-Br stretching vibration expected at a lower wavenumber, typically in the range of 500-600 cm⁻¹. researchgate.net

Butan-2-yl Substituent Vibrations:

The butan-2-yl group, a sec-butyl group, will show characteristic alkane vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups occur in the 2850–3000 cm⁻¹ range. libretexts.org Specifically, asymmetric and symmetric stretching of the CH₃ groups and CH₂ groups will be present. The C-H bending vibrations are also important for identification. Methyl C-H bending (scissoring) vibrations appear around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹. derpharmachemica.com Methylene C-H scissoring vibrations are found near 1470 cm⁻¹. libretexts.org Rocking vibrations of the methyl groups are typically observed in the 1070-1010 cm⁻¹ region. derpharmachemica.com

The following table summarizes the expected vibrational modes and their approximate wavenumber ranges for this compound.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectrum |

| C-H Stretching | Pyrazole Ring | 3100-3200 | IR, Raman |

| C-H Stretching (Asymmetric & Symmetric) | Butan-2-yl (CH₃, CH₂) | 2850-3000 | IR, Raman |

| C=N, C=C Stretching | Pyrazole Ring | 1500-1600 | IR, Raman |

| C-H Bending (Scissoring) | Butan-2-yl (CH₃, CH₂) | 1370-1470 | IR, Raman |

| C-N Stretching | Pyrazole Ring | 1130-1200 | IR, Raman |

| C-Br Stretching | Bromo-substituent | 500-600 | IR, Raman |

| Ring Deformation | Pyrazole Ring | 600-700 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Crystal Growth Techniques for this compound

Obtaining a high-quality single crystal is a prerequisite for a successful X-ray diffraction experiment. The crystal should be of a suitable size (typically 0.1–0.3 mm in all dimensions) and have a well-ordered internal structure. wpmucdn.com Several techniques can be employed for the crystal growth of organic compounds like this compound. wpmucdn.comufl.edurochester.edu The choice of method depends on the solubility and stability of the compound.

Slow Evaporation: This is a common and straightforward method where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. rochester.edu The solvent is then allowed to evaporate slowly over several days in a dust-free environment. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization. ufl.edu

Slow Cooling: This technique involves dissolving the compound in a solvent at an elevated temperature to form a saturated solution. The solution is then cooled slowly and undisturbed. rochester.edu The solubility of most solids decreases with temperature, causing the compound to crystallize out of the solution. uni-marburg.de

Vapor Diffusion: In this method, a solution of the compound is placed in a small, open container, which is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. ufl.edu

Layering (Liquid-Liquid Diffusion): This technique involves carefully layering a solution of the compound with a less dense, miscible anti-solvent. ufl.edu Diffusion occurs at the interface of the two liquids, leading to a gradual decrease in solubility and promoting crystal growth.

The selection of an appropriate solvent or solvent system is crucial for all solution-based crystal growth methods and is often determined through trial-and-error solubility tests. wpmucdn.com

Single-Crystal X-ray Diffraction Data Collection and Refinement Methodologies

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a diffractometer. The crystal is then cooled, often to a low temperature (e.g., 100-173 K), to minimize thermal vibrations of the atoms, which results in a better-quality diffraction pattern. nih.gov

Data Collection:

The crystal is exposed to a monochromatic X-ray beam (commonly Mo-Kα or Cu-Kα radiation). nih.gov As the crystal is rotated, a series of diffraction images are collected by a detector, such as a CCD or CMOS detector. nih.gov Modern diffractometers automate this process, collecting a full sphere of data to ensure completeness.

Data Reduction and Structure Solution:

The collected diffraction data is processed to correct for various factors, including background noise, Lorentz factor, and polarization effects. An absorption correction is also applied to account for the absorption of X-rays by the crystal itself. nih.gov The processed data yields a set of unique reflection intensities and their corresponding Miller indices (hkl).

The initial crystal structure is solved using direct methods or Patterson methods, which are computational algorithms that use the diffraction data to generate an initial electron density map. nih.gov This map reveals the positions of the heavier atoms (in this case, Br, C, and N).

Structure Refinement:

The initial atomic positions are then refined using a full-matrix least-squares method. nih.gov This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions and refined using a riding model. nih.gov The quality of the final refined structure is assessed by various crystallographic agreement factors, such as the R-factor (R1) and the weighted R-factor (wR2).

The final output of a successful X-ray crystallographic analysis includes the precise atomic coordinates, bond lengths, bond angles, and details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or van der Waals forces. This information provides an unambiguous structural elucidation of this compound in the solid state.

Computational and Theoretical Investigations of 5 Bromo 1 Butan 2 Yl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 5-Bromo-1-(butan-2-YL)-1H-pyrazole. nih.gov A typical approach involves geometry optimization and frequency calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

These calculations would yield the optimized ground state geometry of the molecule, providing key structural parameters. From the optimized structure, a range of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. multidisciplinaryjournals.com

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -2890.45 | Hartree |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -0.25 | eV |

| HOMO-LUMO Gap | 6.64 | eV |

| Electronegativity (χ) | 3.57 | eV |

| Chemical Hardness (η) | 3.32 | eV |

This is a hypothetical data table created for illustrative purposes based on typical values for similar compounds.

For a more rigorous determination of the electronic structure, ab initio methods can be employed. researchgate.net Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding than DFT, can provide benchmark-quality energies and properties. These high-accuracy calculations are particularly useful for validating the results from DFT methods and for studying systems where electron correlation effects are especially important. Such calculations would refine the understanding of the electronic states of the pyrazole (B372694) ring as influenced by its substituents.

Conformational Analysis and Potential Energy Surface Mapping of the Butan-2-yl Substituent

To explore the vast conformational space of the butan-2-yl substituent, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools. eurasianjournals.com A systematic conformational search can be performed by rotating the dihedral angles associated with the butan-2-yl group. The resulting conformers can be minimized using a suitable force field (e.g., MMFF94) to identify low-energy structures.

Molecular dynamics simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the molecule's motion at a given temperature, one can observe the transitions between different conformations and determine their relative populations, offering a more realistic picture of the molecule's behavior in a given environment.

The butan-2-yl group exerts both steric and electronic effects on the pyrazole ring. mdpi.comcapes.gov.br Steric hindrance between the alkyl group and the bromine atom at the adjacent C5 position can influence the preferred orientation of the substituent relative to the ring. This steric clash can lead to a non-planar arrangement being more stable.

To quantify these effects, the potential energy surface (PES) can be mapped by systematically varying the key dihedral angle defining the orientation of the butan-2-yl group relative to the pyrazole ring. The relative energies of the different conformers (e.g., syn-periplanar vs. anti-periplanar) can then be calculated using DFT to determine the most stable conformations.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0.00 |

| Syn-periplanar | ~0° | 3.5 |

| Gauche | ~60° | 1.2 |

This is a hypothetical data table created for illustrative purposes based on general principles of conformational analysis.

Reactivity Site Prediction and Reaction Pathway Modeling

Understanding the reactivity of this compound is crucial for predicting its chemical behavior and potential as a synthetic intermediate.

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution on the molecule, with negative potential regions (typically colored red) indicating sites susceptible to electrophilic attack and positive regions (blue) indicating sites prone to nucleophilic attack. For pyrazole derivatives, the N2 nitrogen is generally a site of negative potential. nih.gov

Fukui functions provide a more quantitative measure of local reactivity. researchgate.netnih.gov The condensed Fukui function (f_k^+, f_k^-, f_k^0) for each atom k in the molecule can be calculated to predict its susceptibility to nucleophilic, electrophilic, and radical attack, respectively. The bromine atom at the C5 position is expected to be a primary site for nucleophilic substitution reactions.

Reaction pathway modeling, using methods like transition state theory combined with DFT calculations, can be used to investigate the mechanisms of specific reactions. For instance, the mechanism of a nucleophilic aromatic substitution at the C5 position could be elucidated by locating the transition state structure and calculating the activation energy barrier for the reaction. This would provide valuable information on the feasibility and kinetics of such transformations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, computational studies, hypothetically performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, would reveal the distribution and energies of these frontier orbitals. The presence of the electron-withdrawing bromine atom at the C5 position is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrazole. The bulky butan-2-yl group at the N1 position, while primarily an electron-donating alkyl group, can also introduce steric effects that influence the planarity of the molecule and, consequently, the electronic distribution.

The HOMO is anticipated to be localized primarily on the pyrazole ring, with significant contributions from the nitrogen atoms and the bromine atom, reflecting the regions of higher electron density. Conversely, the LUMO is also expected to be distributed across the pyrazole ring, particularly around the C-Br bond, indicating a potential site for nucleophilic attack.

A hypothetical representation of the calculated FMO energies and the HOMO-LUMO gap is presented in the following table.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 5.87 |

These hypothetical values suggest that this compound is a relatively stable molecule, with a significant energy gap. The energies of the HOMO and LUMO are critical in predicting how the molecule will interact with other chemical species.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for identifying reactive sites. The EPS is typically mapped onto the molecule's electron density surface. mdpi.com

For this compound, the EPS analysis would likely show the most negative potential localized around the N2 atom of the pyrazole ring, a common feature in pyrazole derivatives, making it a primary site for electrophilic attack or hydrogen bond donation. researchgate.netresearchgate.net The bromine atom, despite its electronegativity, often exhibits a region of positive potential on its outermost surface, known as a "sigma-hole," which can participate in halogen bonding. The hydrogen atoms of the butan-2-yl group and the pyrazole ring would exhibit positive electrostatic potentials, with the hydrogen attached to the carbon adjacent to the nitrogen atom (on the butyl group) likely being the most positive due to the inductive effect of the nitrogen.

Interactive Table: Hypothetical Electrostatic Potential Extrema of this compound

| Region | Potential (kcal/mol) | Description |

|---|---|---|

| N2 Atom | -25.5 | Most negative potential, site for electrophilic attack |

| Bromine Atom (σ-hole) | +15.2 | Positive potential, potential for halogen bonding |

| Pyrazole Ring H-atoms | +10.0 to +12.5 | Positive potential |

| Butan-2-yl H-atoms | +5.0 to +9.8 | Positive potential |

The EPS analysis provides a detailed picture of the molecule's charge landscape, complementing the insights gained from FMO theory and further aiding in the prediction of its chemical behavior.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation of new compounds. researchgate.netnih.gov DFT calculations have proven to be particularly effective in this regard. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for verifying molecular structures. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data. For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus.

The proton on the C4 carbon of the pyrazole ring is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent bromine atom. The protons on the butan-2-yl group would appear in distinct regions depending on their proximity to the pyrazole ring.

A hypothetical comparison of calculated and expected experimental NMR chemical shifts is provided below.

Interactive Table: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated δ (ppm) | Expected Experimental δ (ppm) |

|---|---|---|

| ¹H NMR | ||

| Pyrazole H4 | 6.45 | ~6.5 |

| Pyrazole H3 | 7.60 | ~7.6 |

| Butan-2-yl CH | 4.50 | ~4.5 |

| Butan-2-yl CH₂ | 1.80 | ~1.8 |

| Butan-2-yl CH₃ (next to CH) | 1.30 | ~1.3 |

| Butan-2-yl CH₃ (terminal) | 0.90 | ~0.9 |

| ¹³C NMR | ||

| Pyrazole C5 | 118.0 | ~118 |

| Pyrazole C3 | 140.5 | ~140 |

| Pyrazole C4 | 110.2 | ~110 |

| Butan-2-yl C (N-bound) | 58.5 | ~58 |

| Butan-2-yl C (methylene) | 29.8 | ~30 |

| Butan-2-yl C (methyl, next to CH) | 20.1 | ~20 |

| Butan-2-yl C (methyl, terminal) | 11.5 | ~11 |

Computational analysis of vibrational frequencies can help in the assignment of bands observed in infrared (IR) and Raman spectra. nih.govnih.gov Each vibrational mode corresponds to a specific molecular motion. For this compound, key vibrational modes would include the C-H stretching of the pyrazole ring and the butan-2-yl group, C=C and C=N stretching within the pyrazole ring, and the C-Br stretching frequency.

The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other effects not fully captured by the computational model. nih.gov

Interactive Table: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| Pyrazole C-H Stretch | 3120 | 3100-3150 |

| Aliphatic C-H Stretch | 2960-2850 | 2970-2850 |

| Pyrazole Ring Stretch (C=N, C=C) | 1550-1450 | 1580-1450 |

| CH₂ and CH₃ Bending | 1460-1370 | 1470-1360 |

| C-N Stretch | 1280 | 1300-1250 |

| C-Br Stretch | 680 | 700-650 |

These predicted spectroscopic data, derived from computational models, provide a valuable framework for the experimental characterization of this compound.

Reactivity and Reaction Pathway Analysis of 5 Bromo 1 Butan 2 Yl 1h Pyrazole

Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are highly dependent on the nature and position of the substituents already present on the ring.

Regioselectivity and Directing Effects of Bromine and Butan-2-yl Substituents

In 5-Bromo-1-(butan-2-YL)-1H-pyrazole, the pyrazole ring is substituted at the N1 position with a butan-2-yl group and at the C5 position with a bromine atom. The N1-substituted nitrogen atom is pyrrole-like and is an electron-donating group, which activates the pyrazole ring towards electrophilic attack. Conversely, the second nitrogen atom at the 2-position is pyridine-like and deactivates the ring. The butan-2-yl group at N1, being an alkyl group, is also electron-donating through an inductive effect, further enhancing the electron density of the ring.

The bromine atom at the C5 position is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-directing group in classical aromatic systems due to resonance effects. In the context of the pyrazole ring, electrophilic attack is generally favored at the C4 position. This is because the N1-substituent directs electrophiles to the C5 position, and the pyridine-like nitrogen at N2 directs to the C4 position. Given that the C5 position is already occupied by a bromine atom, the primary site for electrophilic attack is the C4 position.

Computational studies on substituted pyrazoles have shown that the regioselectivity of EAS reactions can be reliably predicted. For instance, in related pyrazolo[1,5-a]pyrimidines, nitration can occur at different positions depending on the reaction conditions, highlighting the subtle balance of electronic effects. researchgate.net In the case of this compound, electrophilic substitution, such as nitration or bromination, is expected to proceed regioselectively at the C4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product |

| HNO₃/H₂SO₄ (Nitration) | 5-Bromo-1-(butan-2-YL)-4-nitro-1H-pyrazole |

| Br₂/FeBr₃ (Bromination) | 4,5-Dibromo-1-(butan-2-YL)-1H-pyrazole |

| SO₃/H₂SO₄ (Sulfonation) | This compound-4-sulfonic acid |

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic substitution, providing a valuable handle for further functionalization of the molecule. These reactions can proceed through different mechanisms, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Mechanistic Studies of SNAr and Cross-Coupling Reactions

SNAr Reactions: Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the displacement of the C5-bromo substituent, particularly with strong nucleophiles. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to occur. The electron-withdrawing nature of the pyrazole ring, enhanced by the pyridine-like nitrogen atom, facilitates the SNAr reaction. Studies on other bromo-substituted heterocycles, such as 5-bromo-1,2,3-triazines, have demonstrated the feasibility of SNAr reactions with various nucleophiles. semanticscholar.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C5-bromo position of the pyrazole ring is well-suited for these transformations. For instance, Suzuki-Miyaura coupling of bromo-substituted heterocycles with boronic acids is a widely used method for the synthesis of biaryl compounds. uzh.chresearchgate.netnih.gov The reaction mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. The efficiency of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions.

Role of Leaving Group Ability and Nucleophile Nature

The success of nucleophilic substitution reactions on this compound is dependent on both the leaving group ability of the bromine atom and the nature of the incoming nucleophile. Bromine is a good leaving group, making it suitable for both SNAr and cross-coupling reactions.

In SNAr reactions, the nucleophilicity of the attacking species is a key factor. Strong nucleophiles, such as alkoxides, thiolates, and amines, are generally required. The reaction rate is also influenced by the solvent and the presence of activating groups on the aromatic ring.

For cross-coupling reactions, a wide range of nucleophilic partners can be employed, including organoboron, organotin, organozinc, and organosilicon reagents. The choice of the nucleophile and the specific coupling protocol allows for the introduction of a diverse array of functional groups at the C5 position.

Table 2: Examples of Potential Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile/Reagent | Expected Product |

| SNAr | Sodium methoxide (B1231860) (NaOMe) | 5-Methoxy-1-(butan-2-YL)-1H-pyrazole |

| SNAr | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-1-(butan-2-YL)-1H-pyrazole |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | 5-Phenyl-1-(butan-2-YL)-1H-pyrazole |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | 5-(Phenylethynyl)-1-(butan-2-YL)-1H-pyrazole |

Cycloaddition Reactions and Pericyclic Processes Involving the Pyrazole Ring System

The pyrazole ring itself can participate in cycloaddition reactions, although this is less common than substitution reactions, especially when the aromaticity of the ring needs to be overcome. However, under certain conditions, the double bonds within the pyrazole ring can act as dienophiles or dipolarophiles. The specific reactivity of this compound in such reactions has not been extensively studied, but analogies can be drawn from the broader class of pyrazole derivatives. For instance, 1,3-dipolar cycloaddition reactions are a common method for the synthesis of the pyrazole ring itself and can sometimes be reversed or participated in by the formed pyrazole. thieme.de

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, both pathways offer potential for introducing new substituents.

Halogen-Metal Exchange: The bromine atom at the C5 position can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This generates a 5-lithiated pyrazole species, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position. This approach is particularly useful when direct nucleophilic substitution is not feasible.

Directed Lithiation: While the C5-bromo substituent is the primary handle for metalation, the possibility of directed lithiation at the C4 position exists. The N1-butan-2-yl group is not a strong directing group for lithiation. However, in some heterocyclic systems, the interplay of substituents can lead to unexpected regioselectivities. Studies on the lithiation of 4-bromo-1-phenylsulfonylpyrazole have shown that metalation can occur regioselectively at the C5 position, followed by reaction with electrophiles. rsc.org This suggests that for this compound, halogen-metal exchange at C5 is the more probable pathway.

Table 3: Potential Functionalization via Lithiation

| Lithiation Strategy | Reagent | Intermediate | Electrophile | Final Product |

| Halogen-Metal Exchange | n-BuLi | 1-(Butan-2-YL)-5-lithio-1H-pyrazole | CO₂ | 1-(Butan-2-YL)-1H-pyrazole-5-carboxylic acid |

| Halogen-Metal Exchange | n-BuLi | 1-(Butan-2-YL)-5-lithio-1H-pyrazole | DMF | 1-(Butan-2-YL)-1H-pyrazole-5-carbaldehyde |

| Halogen-Metal Exchange | n-BuLi | 1-(Butan-2-YL)-5-lithio-1H-pyrazole | (CH₃)₃SiCl | 1-(Butan-2-YL)-5-(trimethylsilyl)-1H-pyrazole |

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical reactivity of this compound is anticipated to be centered around the lability of the carbon-bromine bond and the inherent electronic properties of the pyrazole nucleus.

Photochemical Reactivity

The photochemical behavior of brominated aromatic and heteroaromatic compounds is often dictated by the homolytic cleavage of the carbon-bromine bond upon absorption of ultraviolet radiation. This process generates a highly reactive aryl or heteroaryl radical and a bromine radical. For this compound, the primary photochemical step is expected to be the cleavage of the C5-Br bond.

Subsequent reactions of the generated pyrazolyl radical could include:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or other organic molecules present, leading to the formation of the debrominated product, 1-(butan-2-yl)-1H-pyrazole.

Reaction with oxygen: In the presence of oxygen, the pyrazolyl radical can form peroxy radicals, which can then lead to a variety of oxygenated products and potential ring-opening pathways.

Dimerization: Two pyrazolyl radicals could combine to form a bipyrazole derivative.

Furthermore, studies on other pyrazole derivatives have shown the possibility of photochemical rearrangements of the pyrazole ring itself, potentially leading to the formation of imidazole (B134444) isomers. researchgate.net The specific reaction pathways and quantum yields for this compound would require dedicated experimental investigation. Research on the photobromination of N-substituted 3-methyl-2-pyrazolin-5-one (B87142) using N-bromosuccinimide (NBS) in chloroform (B151607) solution has demonstrated the susceptibility of the pyrazole ring system to photochemical reactions involving bromine. nih.gov Additionally, studies on the photodegradation of brominated flame retardants indicate that the number of bromine atoms can influence photoreactivity, with quantum yields for some compounds being significant. nih.gov

Potential Photochemical Reaction Products

| Reactant | Potential Photoproducts | Reaction Type |

| This compound | 1-(butan-2-yl)-1H-pyrazole | Homolytic Cleavage followed by H-abstraction |

| Oxygenated pyrazole derivatives | Radical reaction with O₂ | |

| Bipyrazole derivatives | Dimerization | |

| Imidazole derivatives | Ring Rearrangement |

Electrochemical Reactivity

The electrochemical behavior of this compound is likely to be characterized by the reduction of the carbon-bromine bond and the oxidation of the pyrazole ring. Cyclic voltammetry is a key technique used to study such processes in related compounds. mdpi.comresearchgate.net

Oxidative Pathways: The pyrazole ring, being an electron-rich heterocyclic system, can undergo electrochemical oxidation. The oxidation potential would be dependent on the substitution pattern on the ring. The presence of the electron-donating butan-2-yl group at the N1 position would likely lower the oxidation potential compared to an unsubstituted pyrazole. The initial oxidation step would form a radical cation, which could then undergo various follow-up reactions, including coupling with other molecules or reaction with the solvent/electrolyte. The electrochemical oxidation of pyrazoles can lead to the formation of dimeric or polymeric structures. mdpi.com

Expected Electrochemical Behavior

| Process | Expected Potential Range (vs. a reference electrode) | Primary Product |

| Reduction | Moderately negative | 1-(butan-2-yl)-1H-pyrazole |

| Oxidation | Moderately positive | Pyrazolyl radical cation leading to coupled products |

It is important to note that the data presented in the tables are generalized expectations based on the reactivity of similar compound classes. Precise experimental data from cyclic voltammetry, controlled-potential electrolysis, and photolysis studies would be necessary to fully elucidate the specific reaction pathways and product distributions for this compound.

Synthesis and Characterization of 5 Bromo 1 Butan 2 Yl 1h Pyrazole Derivatives and Analogs

Design Principles for Modifying the 5-Bromo-1-(butan-2-YL)-1H-pyrazole Core

The strategic modification of the this compound core is guided by established principles in medicinal chemistry to enhance desired properties while minimizing potential liabilities. These principles include isosteric and bioisosteric replacements and rational design based on structure-activity relationships.

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying a lead compound to improve its physicochemical and pharmacological properties without drastically altering its shape and electronic configuration. nih.govacs.org In the context of the this compound core, the bromine atom at the 5-position is a key site for such modifications.

Bioisosteric replacement of the bromine atom can be achieved with various functional groups. For instance, replacing the 5-aryl moiety of pyrazole (B372694) derivatives with an alkynylthiophene has led to the discovery of potent and selective antagonists for certain receptors. nih.gov Similarly, the pyrazole ring itself can be replaced by other five-membered heterocycles like thiazoles, triazoles, and imidazoles, which have been shown to be effective bioisosteres, maintaining or improving biological activity. nih.govresearchgate.net The carboxamide moiety often found at the 3-position of pyrazole rings can also be replaced by bioisosteres such as a 5-alkyl oxadiazole ring, resulting in novel compounds with significant biological potential. rsc.org

These replacements can influence the compound's size, shape, electronics, and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The following table provides examples of potential isosteric replacements for the bromine atom on the pyrazole ring.

| Original Group | Isosteric Replacement | Rationale for Replacement |

| Bromo (-Br) | Chloro (-Cl) | Similar size and electronegativity, potentially altering reactivity. |

| Bromo (-Br) | Cyano (-CN) | Can act as a hydrogen bond acceptor and influence electronic properties. |

| Bromo (-Br) | Trifluoromethyl (-CF3) | Increases lipophilicity and metabolic stability. |

| Bromo (-Br) | Thienyl | Introduces an aromatic ring, potentially enabling new interactions. nih.gov |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For pyrazole derivatives, SAR studies have provided valuable insights for rational drug design. mdpi.comnih.gov

SAR studies have shown that even subtle modifications, such as the introduction of a second substituent on the phenyl moieties at positions 3 and 5, can have a marginal impact on inhibitory activities against certain enzymes but can improve selectivity against off-target proteins. nih.gov The exploration of SAR helps in building hypotheses to design more potent and selective compounds.

Synthetic Methodologies for Novel Substitutions on the Pyrazole Ring and Butan-2-yl Group

The functionalization of the this compound core to generate novel derivatives relies on a variety of modern synthetic methodologies. These include powerful transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization strategies.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used for modifying brominated pyrazoles. libretexts.orglibretexts.org

Suzuki Coupling: This reaction is used to create carbon-carbon bonds by coupling the 5-bromo-pyrazole with an organoboron compound, such as a boronic acid or ester. libretexts.org This method is effective for introducing aryl or vinyl substituents at the 5-position of the pyrazole ring. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the 5-bromo-pyrazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org

Sonogashira Coupling: This reaction couples the 5-bromo-pyrazole with a terminal alkyne, providing access to 5-alkynyl-substituted pyrazoles. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the 5-bromo-pyrazole with a primary or secondary amine. libretexts.org This allows for the introduction of a wide variety of amino groups at the 5-position.

The following table summarizes the application of these coupling reactions for the modification of the 5-bromo-pyrazole core.

| Reaction | Coupling Partner | Bond Formed | Resulting Substituent |

| Suzuki | Ar-B(OH)2 | C-C | Aryl |

| Heck | R-CH=CH2 | C-C | Alkenyl |

| Sonogashira | R-C≡CH | C-C | Alkynyl |

| Buchwald-Hartwig | R2NH | C-N | Amino |

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org This approach allows for the direct introduction of new functional groups onto the pyrazole ring or the butan-2-yl group.

Transition-metal-catalyzed C-H functionalization reactions of pyrazoles can form new C-C and C-heteroatom bonds. nih.govrsc.org The regioselectivity of these reactions is often controlled by the inherent electronic properties of the pyrazole ring or by using directing groups. rsc.orgresearchgate.net For instance, the C5-position of the pyrazole ring is often susceptible to functionalization due to the acidity of the C5-H bond. rsc.orgresearchgate.net Direct C-H alkylation and alkenylation reactions have been developed to introduce allyl, benzyl, and various alkenyl groups at the C5 position of pyrazoles. rsc.orgacs.org

Advanced Characterization of Derived Compounds (Spectroscopic, Spectrometric, X-ray)

The unambiguous identification and structural elucidation of newly synthesized derivatives of this compound are accomplished using a combination of advanced analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for determining the molecular structure of organic compounds. rsc.orgmdpi.com Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For example, in the 1H NMR spectrum of a related compound, 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide, the pyridine (B92270) ring protons appeared as singlets at δ 8.21 and 8.65 ppm, while the -NH proton signal was observed at 14.32 ppm. growingscience.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov Characteristic absorption bands indicate the presence of specific bonds, such as C=N, N-O, and C-H. For instance, in a series of haloaminopyrazole derivatives, characteristic bands for C-N stretching and NO2 stretching were observed in specific regions of the IR spectrum. nih.gov

Spectrometric Methods:

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.netnih.gov This technique is crucial for confirming the identity of the synthesized derivatives.

X-ray Crystallography:

Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of the molecular structure. spast.orgresearchgate.netmdpi.com X-ray crystallography has been used to confirm the structures of numerous pyrazole derivatives, revealing details about bond lengths, bond angles, and intermolecular interactions. spast.orgresearchgate.net For example, X-ray analysis of pyrazolone (B3327878) derivatives has shown that the pyrazole ring is planar and that molecules can be linked by hydrogen bonds. spast.org

The following table outlines the type of information obtained from each characterization technique.

| Technique | Information Obtained |

| 1H NMR | Number and type of protons, connectivity, stereochemistry. rsc.org |

| 13C NMR | Number and type of carbon atoms. rsc.org |

| IR Spectroscopy | Presence of functional groups. nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation pattern. researchgate.net |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. spast.org |

Non Clinical Mechanistic Studies of 5 Bromo 1 Butan 2 Yl 1h Pyrazole S Interactions Excluding Clinical Human Data

In Vitro Biological Target Engagement and Selectivity Profiling Methodologies

There is currently no available information from in vitro studies detailing the biological target engagement and selectivity profile of 5-Bromo-1-(butan-2-YL)-1H-pyrazole.

Enzyme Inhibition Assays (e.g., Kinase, Protease)

No data from enzyme inhibition assays for this compound has been reported. Therefore, its inhibitory activity against specific enzyme classes such as kinases or proteases remains uncharacterized.

Receptor Binding Assays (e.g., GPCRs, Ion Channels)

Information regarding the binding affinity of this compound to G-protein coupled receptors (GPCRs), ion channels, or other receptor types is not available in published research.

Cellular Assays for Investigating Subcellular Localization or Pathway Modulation

There are no published cellular assay data to determine the subcellular localization or the effects of this compound on specific cellular pathways.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

No molecular docking or molecular dynamics simulation studies have been published for this compound. While such studies are common for pyrazole (B372694) derivatives in general to predict their interaction with biological targets, specific computational analyses for this compound are not available.

Elucidation of Binding Modes and Interaction Forces

Due to the absence of molecular modeling studies, the binding modes and the nature of the interaction forces (e.g., hydrogen bonds, hydrophobic interactions) between this compound and any potential biological targets have not been elucidated.

Prediction of Allosteric Effects and Conformational Changes

There is no information available from molecular dynamics simulations or other computational methods to predict any potential allosteric effects or conformational changes induced by the binding of this compound to a target protein.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (Non-Clinical Focus)

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. nih.govnih.gov Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. nih.gov

For pyrazole compounds, modifications at various positions of the heterocyclic ring can dramatically influence their interaction with biological targets. The presence of a bromine atom at the 5-position of the pyrazole ring, as in this compound, is a key structural feature. Halogen atoms can modulate the electronic properties of the ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

The N1-substituent, in this case, a butan-2-yl group, also plays a critical role in defining the compound's biological profile. The size, shape, and lipophilicity of this alkyl group can influence the compound's ability to fit into the binding pocket of a target protein and can affect its pharmacokinetic properties.

Table 1: Hypothetical In Vitro Mechanistic Potency of 5-Bromo-1-alkylpyrazole Derivatives

| Compound | N1-Substituent | IC₅₀ (nM) | Notes |

| 1 | Methyl | 500 | Small substituent, moderate activity. |

| 2 | Ethyl | 350 | Increased size leads to improved potency. |

| 3 | Isopropyl | 200 | Branching at the alpha-carbon enhances binding. |

| 4 | Butan-2-yl | 150 | Optimal size and branching for the hypothetical binding pocket. |

| 5 | tert-Butyl | 400 | Bulky group may cause steric hindrance. |

| 6 | Phenyl | 800 | Aromatic substituent may not be favorable for this target. |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.

Computational chemistry offers powerful tools to predict and rationalize the SAR of novel compounds. eurasianjournals.comeurasianjournals.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations are routinely employed in drug discovery to understand ligand-receptor interactions at an atomic level. eurasianjournals.comeurasianjournals.comnih.gov

For this compound, molecular docking studies could be performed to predict its binding mode within the active site of various enzymes or receptors. These studies can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to its binding affinity. QSAR models could be developed for a series of related pyrazoles to correlate their structural features with their biological activity, enabling the prediction of the potency of new analogues. ontosight.ai MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of the binding mode over time. tandfonline.com

Mechanistic Investigations of this compound's Influence on Cellular Pathways (In Vitro)

The biological effects of a compound are ultimately determined by its ability to modulate cellular pathways. In vitro cell-based assays are essential for elucidating these mechanisms.

Gene expression profiling techniques, such as RNA-sequencing (RNA-Seq), can provide a global view of the transcriptional changes induced by a compound in a particular cell line. rsc.org Treatment of cells with this compound, followed by RNA-Seq analysis, could reveal the upregulation or downregulation of specific genes. This information can point towards the cellular pathways that are perturbed by the compound. For instance, if genes involved in a particular signaling pathway are consistently altered, it would suggest that this pathway is a target of the compound.

Changes in gene expression are often followed by corresponding changes in protein expression. Western blotting is a targeted approach to quantify the levels of specific proteins of interest that may have been identified through gene expression studies. rsc.org A broader, unbiased view can be obtained through proteomics, which allows for the large-scale analysis of protein expression and post-translational modifications. These techniques can confirm whether the transcriptional changes observed with this compound treatment translate to the protein level.

Table 2: Hypothetical Protein Expression Changes in Response to this compound Treatment

| Protein Target | Pathway | Method | Observed Change |

| Kinase X | MAP Kinase Pathway | Western Blot | Decreased Phosphorylation |

| Cyclin D1 | Cell Cycle | Western Blot | Downregulation |

| Apoptotic Factor Y | Apoptosis | Proteomics | Upregulation |

| Transcription Factor Z | Gene Regulation | Proteomics | Altered Localization |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.

Based on the insights gained from gene and protein expression analyses, more focused studies can be designed to investigate the direct impact of this compound on specific cell signaling pathways. For example, if the compound is hypothesized to inhibit a particular kinase, in vitro kinase assays can be performed to directly measure its inhibitory activity. Reporter gene assays can be used to assess the compound's effect on the activity of specific transcription factors. Such studies are critical for confirming the molecular mechanism of action of a novel compound. nih.gov

Potential Non Clinical Applications of 5 Bromo 1 Butan 2 Yl 1h Pyrazole Excluding Therapeutic/clinical

Applications in Materials Science

The pyrazole (B372694) moiety is a well-established building block in the design of advanced materials due to its coordinating ability and electronic properties. researchgate.net The presence of both a coordinating nitrogen atom and a modifiable bromine atom in 5-Bromo-1-(butan-2-YL)-1H-pyrazole makes it a promising candidate for applications in materials science.

Pyrazole derivatives are excellent ligands for the construction of coordination complexes and Metal-Organic Frameworks (MOFs) due to their ability to form stable bonds with a variety of metal ions. researchgate.netmdpi.com The nitrogen atoms of the pyrazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. The bromine atom at the 5-position can be retained for its electronic influence or can be a site for post-synthetic modification.

The N-butan-2-yl group in this compound introduces a chiral element, which could be exploited in the synthesis of chiral MOFs. Chiral MOFs are of significant interest for applications in enantioselective separations and catalysis. google.com While no MOFs incorporating this specific ligand have been reported, the principles of MOF design suggest its potential utility. For instance, pyrazole-based ligands have been successfully used to construct robust MOFs with applications in gas storage and separation. researchgate.netnih.gov

Table 1: Examples of Pyrazole-Based Ligands in MOFs

| Ligand | Metal Ion(s) | MOF Properties and Applications |

| Pyrazole | Zn(II) | Forms robust frameworks with tunable porosity. |

| 3,5-dimethylpyrazole | Cu(II) | Used in the synthesis of Hofmann-type MOFs for gas separation. |

| 5-(Pyrazole-4-yl)isophthalic acid | Zn(II), Cu(II) | Creates chiral MOFs with potential for enantioselective applications. google.com |

| Pyrazole-dicarboxylate | Al(III) | Forms water-stable MOFs for the capture of formaldehyde. nih.gov |

It is conceivable that this compound could be employed in a similar fashion to create novel MOFs with tailored properties. The bulky sec-butyl group could influence the pore size and geometry of the resulting framework, while the bromine atom could be used as a handle for further functionalization.

N-alkylated pyrazoles have been investigated for their potential use in conducting polymers and organic electronic materials. researchgate.net The pyrazole ring can participate in π-stacking interactions, which are crucial for charge transport in organic semiconductors. The N-alkylation of pyrazoles is a common strategy to improve their solubility and processability, which are key requirements for their incorporation into polymeric materials. nih.gov

While there is no specific literature on polymers containing the N-sec-butyl pyrazole unit, the general principles of polymer chemistry suggest that this compound could be a valuable monomer or additive. The bromine atom offers a site for polymerization through cross-coupling reactions, or it can be used to tune the electronic properties of the resulting polymer. The chiral sec-butyl group could lead to the formation of chiral polymers with unique optical or electronic properties.

Catalysis and Organocatalysis Roles

The versatility of the pyrazole scaffold extends to the realm of catalysis, where it can function as a ligand for transition metals or as a direct organocatalyst.

Pyrazole derivatives are widely used as ligands in homogeneous catalysis. southwales.ac.ukbohrium.com They can coordinate to a variety of transition metals, modulating their reactivity and selectivity in a wide range of organic transformations. The electronic properties of the pyrazole ring can be fine-tuned by the introduction of substituents, allowing for the rational design of catalysts with specific properties.

The 5-bromo substituent in this compound can influence the electronic properties of the pyrazole ring, which in turn can affect the catalytic activity of its metal complexes. The chiral sec-butyl group could be instrumental in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. Chiral pyrazole-based ligands have been successfully employed in a number of enantioselective reactions. nih.govacs.org

Table 2: Examples of Pyrazole Ligands in Transition Metal Catalysis

| Ligand | Metal | Catalytic Application |

| Pyrazole | Mn | Transfer hydrogenation of alcohols. bohrium.com |

| 3,5-dimethylpyrazole | Ni(II), Ru(II) | Homogeneous hydrogenation of alkenes. southwales.ac.uk |

| Pyrazole-based Schiff bases | Pd(II) | Mizoroki-Heck C-C coupling reactions. sioc-journal.cn |

| N-Arylpyrazoles | Co | Regiospecific synthesis of N-arylpyrazoles. |

Given these examples, it is plausible that complexes of this compound with transition metals such as palladium, ruthenium, or copper could exhibit catalytic activity in various organic transformations.

In recent years, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in organic synthesis. Chiral pyrazole derivatives have been shown to be effective organocatalysts for a variety of enantioselective reactions. nih.govresearchgate.net The pyrazole nitrogen atoms can act as hydrogen bond donors or acceptors, activating the substrates and controlling the stereochemical outcome of the reaction.

The chirality of the sec-butyl group in this compound makes it a candidate for development as a chiral organocatalyst. While its catalytic efficacy would need to be experimentally verified, the precedent set by other chiral pyrazoles is encouraging. For example, chiral pyrrolidine-pyrazole catalysts have been used for the enantioselective Michael addition of carbonyls to nitroolefins. researchgate.net

Analytical Chemistry Reagent Development

Brominated pyrazoles have potential applications in analytical chemistry, particularly in the development of new reagents and sensors. The bromine atom can be a site for the attachment of chromophores or fluorophores, leading to the creation of colorimetric or fluorescent sensors for the detection of specific analytes. Pyrazole derivatives have been investigated as chemosensors for various metal ions. nih.gov

The development of analytical reagents based on this compound could involve its functionalization through the bromine atom to introduce a signaling unit. The pyrazole ring itself can act as a binding site for metal ions or other analytes. The chiral nature of the molecule could also be exploited in the development of enantioselective sensors.

Use as a Chemical Probe or Derivatization Agent

In the realm of chemical biology and drug discovery, chemical probes are indispensable tools for elucidating the function of biological targets. organic-chemistry.org These small molecules are designed to interact with a specific protein or biomolecule with high affinity and selectivity, thereby enabling the study of its role in biological processes. While no specific studies have designated this compound as a chemical probe, its structure lends itself to such applications. The bromo-substituted pyrazole core can serve as a versatile synthetic handle.

Key Structural Features for Probe Development:

| Feature | Potential Utility |

| Bromine Atom | Can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach reporter groups such as fluorophores, biotin, or photoaffinity labels. |

| N-butan-2-yl Group | Influences the compound's solubility, lipophilicity, and steric interactions with potential binding sites on target proteins. |

| Pyrazole Scaffold | A known pharmacophore that can be tailored to interact with various enzyme active sites or receptor binding pockets. mdpi.com |

As a derivatization agent, this compound could be employed to modify other molecules to enhance their analytical detection or alter their biological properties. For instance, in metabolomics or proteomics, derivatization is often used to improve the chromatographic separation and mass spectrometric detection of small molecules or peptides. The reactivity of the bromine atom allows for the covalent attachment of this pyrazole moiety to analytes of interest.

Agrochemical and Veterinary Research Applications (Pre-clinical/Mechanism-focused, excluding direct dosage/safety)